Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]-
Overview
Description
Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thio group may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols or amines.
Scientific Research Applications
Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may be used in studies of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- include other acetamide derivatives and compounds with similar functional groups, such as:
- 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
The uniqueness of Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2S2/c1-2-6-23-17(25)16-14(5-7-26-16)22-18(23)27-10-15(24)21-9-11-3-4-13(20)12(19)8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCIUJVHIXHBES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401107978 | |
Record name | Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401107978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1252907-87-1 | |
Record name | Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1252907-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401107978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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